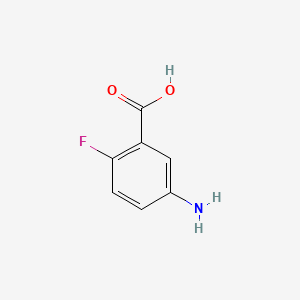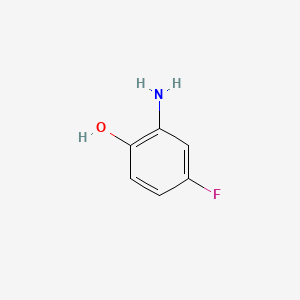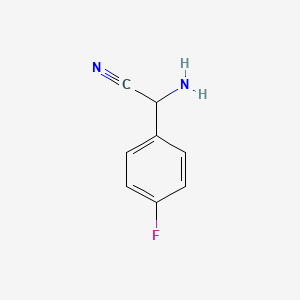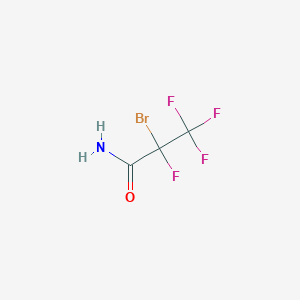
1,8-Bis(diphenylphosphino)naphthalene
概要
説明
1,8-Bis(diphenylphosphino)naphthalene is a type of organophosphine ligand . It is also known as a “frustrated Lewis pair” and can reversibly activate dihydrogen . It serves as an active catalyst for the hydrogenation of silyl enol ethers under mild reaction conditions .
Synthesis Analysis
The synthesis of this compound and its related compounds has been explored in various studies . For instance, one study discussed the synthesis of transition metal Schiff base complexes derived from 4,6-diacetylresorcinol and 1,8-naphthalenediamine .Molecular Structure Analysis
The molecular formula of this compound is C34H26P2 . Its average mass is 496.518 Da and its monoisotopic mass is 496.150970 Da .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For example, it has been employed in a palladium-catalyzed arylamine coupling in the preparation of demethylthiocholchines . It has also been used with Cu (II) to catalyze the addition of arylsulfonamides to styrenes and olefins .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Coordination Chemistry
1,8-Bis(diphenylphosphino)naphthalene demonstrates interesting coordination chemistry. Despite the strain in its solid state due to the proximity of the diphenylphosphino groups, it exhibits normal coordination with platinum(II) and palladium(II) (Jackson et al., 1993).
Structural Applications
This compound's rigid naphthalene-1,8-diyl backbone influences phosphenium formation reactions. When reacted with P2I4, it cleanly affords triphosphenium iodide, and the reaction of its dimethylaminophosphino variant with P2I4 is complex, leading to multiple products (Kilian et al., 2006).
Electroluminescence
This compound oxide, derived from this compound, has been used to prepare europium(III) complexes with high thermal performance, showing significant electroluminescent properties. The complex demonstrated low turn-on voltage and excellent spectral stability, indicating potential applications in electroluminescent devices (Xu et al., 2008).
Synthesis of Complex Molecules
The compound also plays a role in the synthesis of novel structures. For instance, its reaction with borane−dimethyl sulfide complex leads to the formation of monoborane adducts and cyclic boronium salts, showcasing its utility in synthesizing unique molecular structures (Owsianik et al., 2009).
Ligand Behavior and Metal Complexes
The compound exhibits interesting ligand behavior. For example, the monoselenide of this compound reacts with gold(III) systems to form various gold complexes, indicating its potential as a ligand in the synthesis of metal complexes (Taouss & Jones, 2011).
作用機序
Target of Action
The primary target of 1,8-Bis(diphenylphosphino)naphthalene is dihydrogen . This compound acts as a “frustrated Lewis pair” with B(C6F5)3, and it serves as an active catalyst for the hydrogenation of silyl enol ethers under mild reaction conditions .
Mode of Action
This compound interacts with its target, dihydrogen, through a process known as heterolytic dihydrogen activation . This process involves the reversible activation of dihydrogen, which allows the compound to serve as an active catalyst for the hydrogenation of silyl enol ethers .
Biochemical Pathways
The compound’s interaction with dihydrogen affects the hydrogenation pathway of silyl enol ethers . The downstream effects of this interaction include the conversion of silyl enol ethers into other compounds through a hydrogenation process .
Pharmacokinetics
Its ability to act as a catalyst under mild reaction conditions suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the hydrogenation of silyl enol ethers . This results in the transformation of these ethers into other compounds, which can have various effects depending on the specific context and environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to reversibly activate dihydrogen suggests that the presence and concentration of dihydrogen in the environment could impact its action . Additionally, the compound’s role as a catalyst for the hydrogenation of silyl enol ethers indicates that the presence and concentration of these ethers could also affect its efficacy .
Safety and Hazards
生化学分析
Biochemical Properties
1,8-Bis(diphenylphosphino)naphthalene plays a significant role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes and proteins, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been shown to interact with metal ions, facilitating catalytic processes in biochemical reactions . The nature of these interactions often involves the formation of coordination bonds between the phosphorus atoms of this compound and the metal ions or active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound has been observed to affect the hydrogenation reactions within cells, impacting metabolic pathways and energy production . Additionally, this compound can alter the function of cell membranes by interacting with membrane-bound proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming coordination complexes with metal ions and enzymes. These complexes can either inhibit or activate the enzymatic activity, depending on the specific biochemical context . The compound’s ability to form stable complexes with metal ions is crucial for its role in catalytic processes, such as hydrogenation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by exposure to air and moisture, leading to degradation and reduced efficacy . Long-term studies have shown that the compound can maintain its activity in vitro, but its effects may diminish over extended periods due to degradation . In vivo studies have also indicated that the compound’s impact on cellular function can vary over time, with potential long-term effects on metabolic pathways and cellular health .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance enzymatic activity and promote beneficial biochemical reactions . At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels . These findings highlight the importance of careful dosage control in experimental and therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to metal ion catalysis. It interacts with enzymes and cofactors that facilitate redox reactions and other catalytic processes . The compound’s role in hydrogenation reactions is well-documented, where it acts as a catalyst in the conversion of substrates to products . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its affinity for metal ions and its ability to form stable complexes with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to organelles involved in metabolic processes, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . The subcellular localization of this compound can influence its efficacy in biochemical reactions and its overall impact on cellular function .
特性
IUPAC Name |
(8-diphenylphosphanylnaphthalen-1-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXZKPURCFVBRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239437 | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153725-04-3 | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153725-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-(Diphenylphosphino)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















